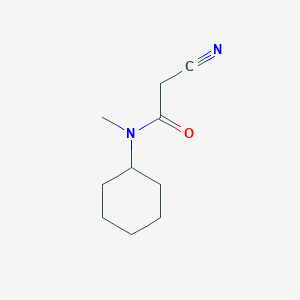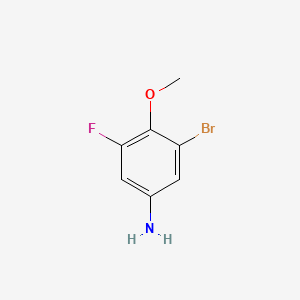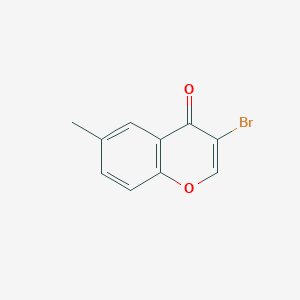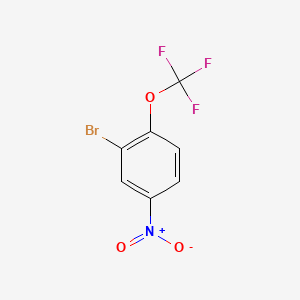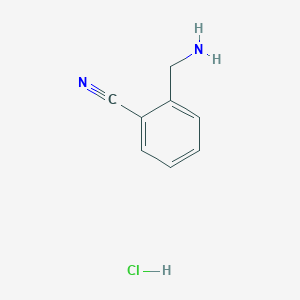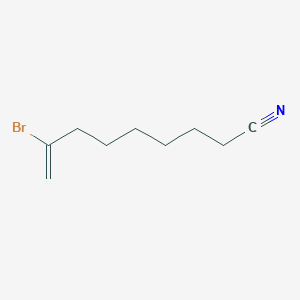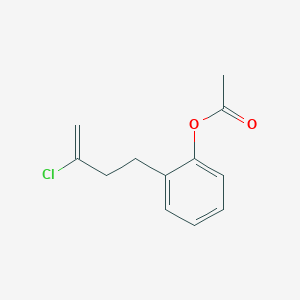
4-(2-Acetoxyphenyl)-2-chloro-1-butene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Acetoxyphenyl)-2-chloro-1-butene is an organic compound that features a phenyl ring substituted with an acetoxy group and a chloro group on a butene chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetoxyphenyl)-2-chloro-1-butene can be achieved through several routes. One common method involves the reaction of 2-acetoxyphenyl magnesium bromide with 2-chloro-1-butene under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-acetoxyphenylboronic acid reacts with 2-chloro-1-butene in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
4-(2-Acetoxyphenyl)-2-chloro-1-butene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 4-(2-acetoxyphenyl)-1-butene.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.
Major Products Formed
Oxidation: 4-(2-Acetoxyphenyl)-2-butanone or 4-(2-Acetoxyphenyl)butanoic acid.
Reduction: 4-(2-Acetoxyphenyl)-1-butene.
Substitution: 4-(2-Acetoxyphenyl)-2-aminobutene or 4-(2-Acetoxyphenyl)-2-thiobutene.
科学研究应用
4-(2-Acetoxyphenyl)-2-chloro-1-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving acetoxy and chloro groups.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Acetoxyphenyl)-2-chloro-1-butene depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In biological systems, it may interact with enzymes or receptors, modifying their activity through covalent bonding or non-covalent interactions.
相似化合物的比较
Similar Compounds
4-(2-Acetoxyphenyl)-1-butene: Lacks the chloro group, making it less reactive in substitution reactions.
4-(2-Hydroxyphenyl)-2-chloro-1-butene: The acetoxy group is replaced with a hydroxy group, altering its reactivity and solubility.
4-(2-Acetoxyphenyl)-2-bromo-1-butene: The chloro group is replaced with a bromo group, which can affect the compound’s reactivity in substitution reactions.
Uniqueness
4-(2-Acetoxyphenyl)-2-chloro-1-butene is unique due to the presence of both an acetoxy group and a chloro group on the same molecule. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
属性
IUPAC Name |
[2-(3-chlorobut-3-enyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-9(13)7-8-11-5-3-4-6-12(11)15-10(2)14/h3-6H,1,7-8H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJXHLYVESVTJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CCC(=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641188 |
Source


|
| Record name | 2-(3-Chlorobut-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890097-72-0 |
Source


|
| Record name | 2-(3-Chlorobut-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

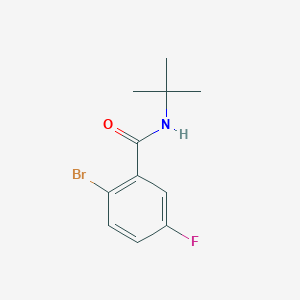
amine](/img/structure/B1290865.png)
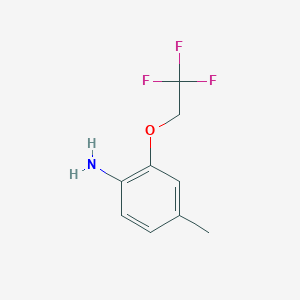
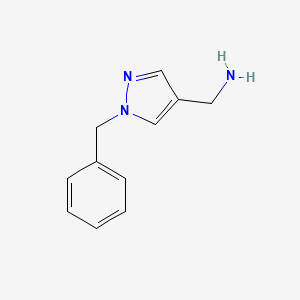
![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide](/img/structure/B1290878.png)
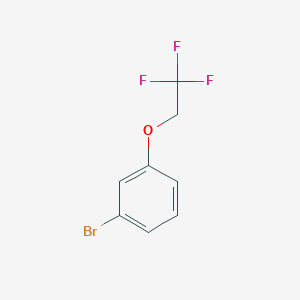
![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)
